molecular formula C9H13N3O2 B8757868 2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide CAS No. 345310-99-8

2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide

Cat. No. B8757868
Key on ui cas rn: 345310-99-8
M. Wt: 195.22 g/mol
InChI Key: ULYYQAYZNMQRSY-UHFFFAOYSA-N
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Patent
US07144887B2

Procedure details

To a stirred solution of 3-aminopyridine (2.0 g, 21 mmol) and triethylamine (4 mL, 29 mmol) in THF (25 mL) under an inert atmosphere and precooled to 0–5° C., was added chloroacetyl chloride (2.2 mL, 26 mmol) dropwise over 10 min. After a further 15 min. the mixture was allowed to return to ambient temperature. Ethanolamine (5.4 mL, 87 mmol) was added and the dark solution warmed to 60° C. for 3 h. Solvents were removed in vacuo and DCM:MeOH (80:20) added to the resultant residue. This was filtered directly onto a column of silica gel, eluting with DCM:MeOH (90:10) to afford the title compound (1.3 g, 32%) isolated as an oil. 1H NMR (400 MHz, d6-DMSO) δ 2.67 (2H, t, J=5.5 Hz), 3.32 (1H, br s), 3.40 (2H, s), 3.50 (2H, t, J=5.4 Hz), 4.70 (1H, br s), 7.33–7.37 (1H, m), 8.06–8.10(1H, m), 8.26–8.28 (1H, m), 8.77–8.79 (1H, m), 10.20 (1H, br s). MS (ES+) 196 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.Cl[CH2:16][C:17](Cl)=[O:18].[CH2:20]([CH2:22][NH2:23])[OH:21]>C1COCC1>[OH:18][CH2:17][CH2:16][NH:23][CH2:22][C:20]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=NC=CC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(O)CN
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 0–5° C.
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo and DCM:MeOH (80:20)
ADDITION
Type
ADDITION
Details
added to the resultant residue
FILTRATION
Type
FILTRATION
Details
This was filtered directly onto a column of silica gel
WASH
Type
WASH
Details
eluting with DCM:MeOH (90:10)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCCNCC(=O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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